2-Methyl-4-methylsulfanylpyrazol-3-amine

Description

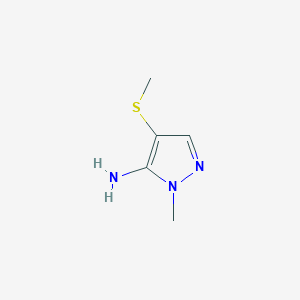

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-8-5(6)4(9-2)3-7-8/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBKHTSVXMBYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520360-32-0 | |

| Record name | 1-methyl-4-(methylsulfanyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2 Methyl 4 Methylsulfanylpyrazol 3 Amine

Reactivity of the Pyrazol-3-amine Core

The pyrazol-3-amine core is a versatile chemical scaffold. The arrangement of the amino group at the C3 position influences the electronic properties of the pyrazole (B372694) ring, impacting its reactivity towards various reagents.

The pyrazole ring is generally susceptible to electrophilic attack, typically at the C4 position, unless it is already substituted. In 2-Methyl-4-methylsulfanylpyrazol-3-amine, the C4 position is blocked by the methylsulfanyl group. The amino group at C3 and the methyl group at N2 are electron-donating, which activates the ring towards electrophilic substitution. However, the substitution pattern of this specific molecule directs electrophilic attack to the remaining unsubstituted C5 position.

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. For instance, halogenation of pyrazoles can proceed readily, and under controlled conditions, can lead to monohalo derivatives. globalresearchonline.net While specific studies on this compound are not prevalent, related pyrazole structures undergo efficient halogenation. For example, various N-H and N-alkyl pyrazoles can be halogenated at the C4 position. mdpi.com In the case of this compound, electrophilic attack would be anticipated at the C5 position.

| Reaction Type | Reagent | Expected Product | Reference |

| Bromination | Bromine | 5-Bromo-2-methyl-4-methylsulfanylpyrazol-3-amine | globalresearchonline.net |

| Nitration | Nitric Acid/Sulfuric Acid | 2-Methyl-5-nitro-4-methylsulfanylpyrazol-3-amine | globalresearchonline.net |

| Sulfonation | Fuming Sulfuric Acid | 3-Amino-2-methyl-4-(methylthio)pyrazole-5-sulfonic acid | globalresearchonline.net |

The exocyclic amino group at the C3 position behaves as a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity is fundamental to the use of aminopyrazoles as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. acs.org

Acylation of the amino group with acyl chlorides or anhydrides in the presence of a base is a typical transformation. This reaction leads to the corresponding N-acylated derivatives. Similarly, the amino group can react with aldehydes and ketones to form Schiff bases or can be involved in multicomponent reactions to construct more complex molecular architectures. chim.it For example, 3-aminopyrazoles can react with aldehydes and sulfoxonium ylides in a rhodium-catalyzed three-component reaction to yield pyrazolo[1,5-a]pyrimidines. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acyl chloride, Base | N-(2-Methyl-4-(methylthio)-2H-pyrazol-3-yl)amide | arkat-usa.org |

| Condensation | Aldehyde or Ketone | Schiff Base (Imine) | chim.it |

| Annulation | Dicarbonyl compound | Pyrazolo[3,4-b]pyridine | arkat-usa.org |

| Multicomponent Reaction | Aldehyde, Sulfoxonium ylide, Rh(III) catalyst | Pyrazolo[1,5-a]pyrimidine | nih.gov |

In this compound, the N2 nitrogen is already substituted with a methyl group. The N1 nitrogen is part of the aromatic pyrazole ring and is generally less nucleophilic than the exocyclic amino group. arkat-usa.org However, under certain conditions, it can participate in reactions. For unsubstituted pyrazoles, the ring nitrogen is often the most nucleophilic site. arkat-usa.org In biased aminopyrazoles where one ring nitrogen is substituted, the remaining ring nitrogen and the exocyclic amino group can both act as nucleophiles, leading to the formation of fused heterocycles like pyrazolo[1,5-a]pyrimidines. chim.it

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl (-SCH3) group at the C4 position is a key functional handle that can undergo various chemical transformations, notably oxidation and desulfurization.

The sulfur atom in the methylsulfanyl group is readily oxidized to form a sulfoxide and subsequently a sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents will typically yield the sulfoxide, while stronger agents will lead to the sulfone. While specific examples for this compound are not detailed in the literature, the oxidation of thioethers on aromatic rings is a well-established transformation. For instance, pyrazoles with a methylsulfanyl group can be oxidized to the corresponding sulfone to avoid unwanted side reactions during other transformations. nih.gov

| Oxidizing Agent | Product |

| Mild (e.g., H2O2 in acetic acid) | 2-Methyl-4-(methylsulfinyl)pyrazol-3-amine |

| Strong (e.g., KMnO4) | 2-Methyl-4-(methylsulfonyl)pyrazol-3-amine |

The methylsulfanyl group can be removed through desulfurization reactions. A common method for this transformation is the use of Raney Nickel, which is a catalyst widely employed for the hydrogenolysis of sulfur-containing compounds. This reaction would result in the formation of 2-methylpyrazol-3-amine. Desulfurization can also be achieved through other reductive methods. nih.gov

| Reagent | Product |

| Raney Nickel | 2-Methylpyrazol-3-amine |

Substitution Reactions at the Sulfur Atom

The sulfur atom of the methylsulfanyl group in this compound is susceptible to electrophilic attack and oxidation. These reactions can modify the electronic properties and steric profile of the molecule.

One of the primary reactions at the sulfur atom is oxidation. The methylsulfanyl group can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. This transformation is typically achieved using common oxidizing agents. The resulting sulfoxides and sulfones are important intermediates, as the sulfonyl group can act as a good leaving group in nucleophilic substitution reactions.

Furthermore, the sulfur atom can react with electrophiles. For instance, alkylation of the sulfur atom would lead to the formation of a sulfonium salt. These salts can then undergo further reactions. While specific examples for this compound are not extensively documented, the reactivity is analogous to other aryl methyl sulfides.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation to Sulfoxide | m-CPBA (1 equiv.), CH2Cl2, 0 °C to rt | 2-Methyl-4-methylsulfinylpyrazol-3-amine |

| Oxidation to Sulfone | m-CPBA (2 equiv.), CH2Cl2, rt | 2-Methyl-4-methylsulfonylpyrazol-3-amine |

| S-Alkylation | CH3I, solvent | 3-Amino-2-methyl-4-(dimethylsulfonium)pyrazole iodide |

Reactivity of the Methyl Group at Position 2

The methyl group attached to the nitrogen atom at position 2 of the pyrazole ring is generally stable. However, under specific conditions, it can participate in reactions. The selective N-methylation of pyrazoles can be challenging due to the presence of two adjacent nitrogen atoms, but in this case, the nitrogen is already methylated. acs.org

Reactions involving the N-methyl group are less common compared to the other functional groups in the molecule. Demethylation can be achieved under harsh conditions, for example, by using strong acids or specific demethylating agents. However, such reactions might also affect other parts of the molecule. The development of highly selective N-methylation and demethylation techniques for pyrazoles remains an active area of research. acs.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Demethylation | Strong acid (e.g., HBr) or specific demethylating agents | 4-Methylsulfanylpyrazol-3-amine |

Cyclization and Annulation Reactions of this compound

The 3-amino group in conjunction with the pyrazole ring makes this compound a key precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. ekb.egnih.gov These bicyclic structures are of significant interest in medicinal chemistry. ekb.egrsc.org

The cyclization is typically achieved by reacting the 3-aminopyrazole (B16455) derivative with various carbon-containing electrophiles that provide the necessary atoms to form the fused pyrimidine ring. Common reagents include formamide, orthoesters, and other dicarbonyl compounds or their equivalents. researchgate.net The reaction of 3-aminopyrazoles with cyanothioacetamide and its derivatives can also lead to the formation of pyrazolo[3,2-b]pyrimidine derivatives. nih.gov

Annulation reactions, which involve the formation of a new ring fused to the pyrazole core, are also a significant aspect of the reactivity of this compound. dntb.gov.uachim.itnih.govresearchgate.net For example, a [3+2+1] annulation of a 3-aminopyrazole with an aryl methyl ketone and N,N-dimethylethanolamine can lead to the construction of pyrazolo[3,4-b]pyridines. dntb.gov.ua

| Reaction Type | Reagents and Conditions | Fused Heterocycle Formed |

| Cyclization | Formamide, heat | 2-Methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |

| Cyclization | Diethyl oxalate, base | Ethyl 2-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate |

| Annulation | Aryl methyl ketone, DMEA | Substituted pyrazolo[3,4-b]pyridine |

Functional Group Interconversions of this compound

The functional groups of this compound can be chemically modified through various interconversion reactions. ub.eduvanderbilt.edu

The primary amino group at position 3 can undergo a range of typical reactions for aromatic amines. For instance, it can be diazotized and subsequently replaced by various other functional groups (Sandmeyer reaction), although the stability of the diazonium salt can be a concern with heterocyclic amines. arkat-usa.org Acylation of the amino group is also a common transformation.

The methylsulfanyl group can be a precursor to other functionalities. As mentioned, oxidation leads to sulfoxides and sulfones. The sulfonyl group, being a good leaving group, can then be displaced by nucleophiles to introduce a variety of substituents at the C4 position. Additionally, the methylsulfanyl group can sometimes be cleaved to a thiol, which can then be further functionalized.

| Starting Group | Reagents and Conditions | Resulting Group |

| 3-Amino | NaNO2, HCl; then CuX | 3-Halo |

| 3-Amino | Acetic anhydride, pyridine | 3-Acetamido |

| 4-Methylsulfanyl | H2O2, AcOH | 4-Methylsulfonyl |

| 4-Methylsulfonyl | Nu- (e.g., CN-, RO-) | 4-Cyano, 4-Alkoxy |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Methylsulfanylpyrazol 3 Amine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds it contains, offering a molecular fingerprint.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of specific functional groups. For 2-Methyl-4-methylsulfanylpyrazol-3-amine, the primary amine (-NH2), pyrazole (B372694) ring, methyl (-CH3), and methylsulfanyl (-SCH3) groups exhibit distinct IR absorptions.

The primary amine group is particularly diagnostic. It typically shows two absorption bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively wpmucdn.comorgchemboulder.com. The presence of two distinct peaks in this region is a strong indicator of an -NH2 group orgchemboulder.com. Furthermore, the N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ range orgchemboulder.com. Hydrogen bonding, a common feature in molecules with N-H bonds, can cause these peaks to broaden and shift to lower wavenumbers researchgate.net.

The vibrations of the pyrazole ring, an aromatic heterocycle, will produce a series of complex bands in the fingerprint region (below 1600 cm⁻¹). These include C=C and C=N stretching vibrations. The C-N stretching of the aromatic amine is typically observed between 1335-1250 cm⁻¹ orgchemboulder.com. The aliphatic C-H stretching from the N-methyl and S-methyl groups are expected just below 3000 cm⁻¹, while their bending vibrations appear around 1450 cm⁻¹.

Interactive Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 | Medium-Weak |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3330 - 3250 | Medium-Weak |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic Ring (Pyrazole) | C=C / C=N Stretch | ~1600 - 1450 | Medium-Strong |

| Aromatic C-N Bond | C-N Stretch | 1335 - 1250 | Strong |

| Alkyl C-H (-CH₃) | C-H Stretch | 2960 - 2850 | Medium |

| Methylsulfanyl (-SCH₃) | C-S Stretch | 700 - 600 | Weak |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds between identical atoms (which are weak or silent in IR) are often strong in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for analyzing the pyrazole ring's symmetric breathing modes and the C-S bond of the methylsulfanyl group. The aromatic ring vibrations that are weak in the IR spectrum may produce strong, sharp signals in the Raman spectrum. The C-S stretching vibration, often weak in the IR, typically gives a more readily identifiable signal in the Raman spectrum in the 700-600 cm⁻¹ region. This allows for a more complete vibrational analysis when combined with IR data.

Interactive Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring (Pyrazole) | Symmetric Ring Breathing | ~1000 - 900 | Strong |

| Aromatic Ring (Pyrazole) | C=C / C=N Stretch | ~1600 - 1500 | Medium |

| Alkyl C-H (-CH₃) | C-H Symmetric Stretch | ~2930 | Strong |

| Methylsulfanyl (-SCH₃) | C-S Stretch | 700 - 600 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3330 - 3250 | Medium |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique provides detailed information on bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice.

While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight. For instance, the crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, which shares the methyl and methylsulfanyl substituted heterocyclic core, has been determined nih.gov.

In such a study, a single crystal is exposed to an X-ray beam, producing a diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined nih.gov. The analysis of the derivative 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine revealed an orthorhombic crystal system nih.gov. Such data allows for the precise measurement of all bond lengths and angles, confirming the molecular geometry and connectivity. For the target molecule, this would confirm the planarity of the pyrazole ring and the specific conformations of the methyl and methylsulfanyl substituents.

Interactive Table 3: Representative Crystallographic Data for a Derivative, 1-Methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₈N₄S |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.9309 (14) |

| b (Å) | 15.335 (3) |

| c (Å) | 6.7158 (12) |

| Volume (ų) | 816.8 (3) |

| Z (Molecules/Unit Cell) | 4 |

X-ray crystallography also elucidates how molecules pack together in the solid state, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking mdpi.com. These interactions are crucial for determining the crystal's stability, density, and morphology.

In the crystal structure of the derivative 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, the molecules are primarily linked through π–π stacking interactions, with centroid-to-centroid distances ranging from 3.452 Å to 3.606 Å, creating a three-dimensional network nih.gov.

For this compound, the presence of the primary amine group would introduce strong hydrogen bonding capabilities. The -NH₂ group can act as a hydrogen bond donor, while the pyrazole ring's nitrogen atoms can act as acceptors. This would likely lead to the formation of robust hydrogen-bonded networks, such as dimers or chains, which would be a dominant feature of its crystal packing, significantly influencing its physical properties.

Interactive Table 4: Key Intermolecular Interactions in the Crystal Structure of 1-Methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine nih.gov

| Interaction Type | Description | Distance (Å) |

| π–π Stacking | Interaction between pyrazole/pyrimidine rings of adjacent molecules. | 3.452 - 3.606 |

Chiroptical Properties (If Chiral Derivatives are Explored)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent to the pyrazole ring or the amine, these properties would become highly relevant. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for characterizing the stereochemistry of these new molecules. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, could be used to determine the absolute configuration of the chiral centers and study conformational changes in solution. To date, no studies on chiral derivatives of this specific compound have been reported in the literature.

Derivatization and Analogue Synthesis of 2 Methyl 4 Methylsulfanylpyrazol 3 Amine

Synthesis of N-Substituted 2-Methyl-4-methylsulfanylpyrazol-3-amine Derivatives

The primary amine at the C3 position of the pyrazole (B372694) ring is a key site for derivatization, readily undergoing reactions such as acylation and alkylation to introduce a wide array of substituents.

N-Acylation: The reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, yields N-acyl derivatives. These reactions are typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The regioselectivity of acylation on aminopyrazoles can be influenced by reaction conditions, but functionalization of the exocyclic amino group is common. reactionbiology.comresearchgate.net For instance, treatment with acetic anhydride can yield the corresponding N-acetyl derivative. reactionbiology.com This method allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic acyl groups.

N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. The reaction conditions, such as the choice of base and solvent, can influence the extent of alkylation (mono- vs. di-alkylation) and potential side reactions at the pyrazole ring nitrogens. researchgate.netresearchgate.net For asymmetrically substituted pyrazoles, N-alkylation of the ring can result in a mixture of regioisomers. researchgate.net

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Pyridine, THF, Room Temp | N-(2-methyl-4-(methylsulfanyl)-1H-pyrazol-3-yl)acetamide |

| N-Acylation | Benzoyl Chloride | Triethylamine, DCM, 0°C to RT | N-(2-methyl-4-(methylsulfanyl)-1H-pyrazol-3-yl)benzamide |

| N-Alkylation | Methyl Iodide | Cs2CO3, THF, Room Temp | N,2-dimethyl-4-(methylsulfanyl)-1H-pyrazol-3-amine |

Modification of the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group at the C4 position offers another avenue for structural modification, primarily through oxidation reactions. This allows for fine-tuning of the electronic properties and steric bulk at this position.

Oxidation to Sulfoxide and Sulfone: The sulfur atom of the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmdpi.com The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. mdpi.com Oxidation to the sulfone significantly increases the polarity and hydrogen bond accepting capability of the substituent. chemrxiv.orgnih.gov

To Sulfoxide: Using one equivalent of an oxidant like H₂O₂ under controlled conditions typically yields the methylsulfinyl derivative. mdpi.comorganic-chemistry.org

To Sulfone: Employing an excess of the oxidizing agent, such as m-CPBA or H₂O₂, and often harsher conditions (e.g., higher temperature), leads to the formation of the methylsulfonyl derivative. organic-chemistry.orgnih.gov

| Target Moiety | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Sulfoxide | H₂O₂ (1 equiv.) | Acetic Acid, Room Temp | 2-Methyl-4-(methylsulfinyl)pyrazol-3-amine |

| Sulfone | m-CPBA (>2 equiv.) | Dichloromethane, Room Temp | 2-Methyl-4-(methylsulfonyl)pyrazol-3-amine |

Elaboration of the Pyrazole Ring System

Direct functionalization of the pyrazole ring itself is a more challenging but valuable strategy for creating novel analogues. The reactivity of the pyrazole core is dictated by the electron distribution, which is influenced by the existing substituents.

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. rrbdavc.org Since this position is already occupied in the parent compound, electrophilic attack would be directed to other available positions, though it is often less favorable. The C5 position is a potential site for electrophilic attack, although the combined directing effects of the existing substituents would need to be considered. Nucleophilic substitution reactions on the pyrazole ring are less common unless activated by strongly electron-withdrawing groups. nih.gov The C3 and C5 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack compared to the C4 position. researchgate.netnih.gov

Formation of Heterocyclic Fused Systems Containing the Pyrazole Core

A highly productive strategy for generating novel analogues involves using the 3-amino group and an adjacent ring nitrogen (N2) as a binucleophilic system to construct a new fused ring. This approach leads to the formation of important bicyclic heteroaromatic systems, such as pyrazolopyrimidines and pyrazolopyridines.

Synthesis of Pyrazolo[3,4-d]pyrimidines: 3-Aminopyrazoles are key precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres. The most common method involves the cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent. researchgate.net For example, reacting this compound with a β-ketoester like ethyl acetoacetate in an acidic medium (e.g., acetic acid) or at high temperatures would lead to the formation of a substituted pyrazolo[3,4-d]pyrimidin-4-one.

Synthesis of Pyrazolo[3,4-b]pyridines: Similarly, reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridines. mdpi.commdpi.comresearchgate.net The regioselectivity of the cyclization with unsymmetrical dicarbonyl compounds is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com

| Fused System | Reagent | Typical Conditions | Product Core Structure |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Ethyl Acetoacetate | Acetic Acid, Reflux | 2,6-Dimethyl-4-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| Pyrazolo[3,4-b]pyridine | Acetylacetone | Acetic Acid, Reflux | 2,4,6-Trimethyl-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-b]pyridine | Diethyl (ethoxymethylene)malonate | Dowtherm A, High Temp | Ethyl 4-hydroxy-2-methyl-6-methylsulfanyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Design Principles for Novel Analogues

The design of novel analogues based on the this compound scaffold is guided by established principles in medicinal chemistry. The pyrazole core is considered a "privileged scaffold," as it is present in numerous biologically active compounds. nih.gov

Key design principles include:

Scaffold Hopping and Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic rings, such as phenyl or imidazole, in known active compounds. This allows for the exploration of new chemical space while retaining key binding interactions.

Vectorial Modification: The distinct reactive sites (amino, methylsulfanyl, and pyrazole ring positions) allow for systematic, vector-oriented modifications. For example, libraries of compounds can be generated by keeping the core constant while varying the substituent on the 3-amino group to probe for optimal interactions with a biological target.

Physicochemical Property Modulation: The different functional groups can be modified to tune key drug-like properties. Replacing the methylsulfanyl group with a methylsulfinyl or methylsulfonyl group, for instance, dramatically alters polarity, solubility, and metabolic stability. Similarly, N-acylation or N-alkylation can modify lipophilicity and hydrogen bonding capacity.

Conformational Restriction: Incorporating the pyrazole core into a fused bicyclic system, such as a pyrazolopyrimidine, reduces the conformational flexibility of the molecule. This can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity for its target.

By applying these principles, chemists can rationally design and synthesize new derivatives of this compound with tailored properties for various applications.

Applications of 2 Methyl 4 Methylsulfanylpyrazol 3 Amine and Its Derivatives Non Medical

As Ligands in Coordination Chemistry and Catalysis

There is no available scientific literature detailing the synthesis of metal complexes specifically involving 2-Methyl-4-methylsulfanylpyrazol-3-amine as a ligand.

No studies have been found that investigate the catalytic activity of metal complexes derived from this compound in organic transformations.

In Agrochemical Development (e.g., Herbicides, Insecticides)

There is no information available on the design and synthesis of agrochemically active derivatives based on the this compound scaffold.

No research has been published that explores the structure-activity relationships of this compound derivatives in the context of herbicides or insecticides.

As Building Blocks in Material Science

There is no available data or research on the use of this compound as a building block in the field of material science.

Polymer Chemistry Applications

The unique structure of this compound, featuring a reactive amine group and a sulfur-containing moiety, makes it a candidate for incorporation into novel polymers. While extensive research on this specific compound's role in polymer chemistry is still emerging, the broader class of pyrazole (B372694) derivatives has been recognized for its potential in creating polymers with enhanced thermal stability and specific functionalities. The presence of the methylsulfanyl group can impart unique properties to the resulting polymer, such as a higher refractive index or improved adhesion to metal surfaces.

Research in this area is focused on synthesizing monomers derived from this compound that can be polymerized through various mechanisms, including condensation and addition polymerization. The resulting polymers are being investigated for specialized applications where thermal resistance and specific optical properties are desirable.

Optoelectronic Materials

The field of optoelectronics is continually searching for new organic materials with tailored photophysical properties. Pyrazole derivatives, in general, have shown promise in this area due to their electron-rich nature and aromaticity, which can facilitate charge transport and luminescence.

While specific data on this compound in optoelectronic devices is not widely available, its structural features suggest potential. The combination of the pyrazole ring, an amino group (electron-donating), and a methylsulfanyl group (which can be oxidized to electron-withdrawing sulfoxide or sulfone) provides a framework for creating "push-pull" systems. Such systems are known to exhibit interesting non-linear optical (NLO) properties and can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic components. Further research into the derivatization of the amino and methylsulfanyl groups could lead to the fine-tuning of its electronic properties for specific optoelectronic applications.

Role as Synthetic Intermediates for Complex Molecules

One of the most significant non-medical applications of this compound is its role as a versatile synthetic intermediate. The presence of multiple reaction sites—the amino group, the pyrazole ring nitrogens, and the potential for modification at the methylsulfanyl group—allows for the construction of a wide array of more complex molecules.

The primary amine at the 3-position can readily undergo reactions such as diazotization, acylation, and condensation to form a variety of heterocyclic and acyclic structures. The pyrazole ring itself can be a scaffold for building larger, more intricate molecular architectures. This makes this compound a valuable building block in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its utility as an intermediate is a critical aspect of its non-medical importance, providing a gateway to novel compounds with diverse functionalities.

Environmental Applications (e.g., Adsorbents, Sensors)

The presence of nitrogen and sulfur atoms in this compound makes it and its derivatives interesting candidates for environmental applications, particularly as adsorbents for heavy metals and as components in chemical sensors. The lone pairs of electrons on the nitrogen and sulfur atoms can chelate with metal ions, making polymers or materials functionalized with this compound potentially effective in water remediation.

Furthermore, the reactivity of the molecule can be harnessed to develop chemosensors. By attaching a chromophore or fluorophore to the this compound backbone, sensors can be designed to detect specific analytes through a colorimetric or fluorescent response. The selectivity of these sensors can be tuned by modifying the structure of the pyrazole derivative to favor binding with a particular target molecule or ion. Research in this area is still in its early stages but holds promise for the development of new tools for environmental monitoring.

Advanced Analytical Methods for 2 Methyl 4 Methylsulfanylpyrazol 3 Amine

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating and assessing the purity of chemical compounds. For a substituted pyrazole (B372694) amine like 2-Methyl-4-methylsulfanylpyrazol-3-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.

Hypothetical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. The choice of column would depend on the polarity of the compound and its derivatives.

Hypothetical GC Parameters:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Chiral Chromatography for Enantiomeric Purity (if applicable)

If this compound possesses a chiral center and exists as enantiomers, chiral chromatography would be essential to separate and quantify each enantiomer. This would require a specialized chiral stationary phase. As the structure provided does not inherently indicate a chiral center, the applicability of this technique is conditional.

Quantitative Analysis of this compound

Quantitative analysis would be performed to determine the exact amount of this compound in a sample. This is typically achieved using the chromatographic techniques mentioned above, by constructing a calibration curve with standards of known concentration.

Hypothetical Quantitative HPLC-UV Data:

| Concentration (µg/mL) | Peak Area |

|---|---|

| 1 | 12500 |

| 5 | 63000 |

| 10 | 126500 |

| 25 | 315000 |

| 50 | 632000 |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would provide information on the retention time (from GC) and the mass spectrum (from MS) of this compound, allowing for its definitive identification by comparing the fragmentation pattern to a spectral library or a known standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of the compound in complex matrices. A specific precursor ion and product ion transition would be monitored for highly selective quantification.

Electrochemical Methods for Detection and Characterization

Electrochemical methods could potentially be used for the detection and quantification of this compound if the molecule possesses electroactive functional groups. Techniques like cyclic voltammetry could be employed to study its oxidation or reduction behavior. The presence of the amine and the sulfur-containing group might offer electroactive sites. However, without experimental data, the feasibility and specifics of electrochemical detection for this particular compound remain speculative.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-4-methylsulfanylpyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis of pyrazol-3-amine derivatives typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, describes a method where 3-aryl-2-(aminomethylen)propannitriles are reacted with hydrazine salts in alcohols (C1–C3) to yield 4-arylmethyl-1H-pyrazol-3-amines. Adapting this approach, this compound could be synthesized via S-alkylation of a suitable thiol precursor under alkaline conditions. Optimization may involve adjusting solvent polarity (e.g., ethanol or methanol), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to maximize yield and minimize side reactions.

Q. How can chiral chromatography be utilized to resolve racemic mixtures of pyrazol-3-amine derivatives?

demonstrates the separation of a racemic pyrazol-5-amine derivative using a Chiralpak column eluted with methanol, achieving 99% enantiomeric excess (ee). For this compound, similar chiral stationary phases (e.g., cellulose- or amylase-based columns) could be employed. Key parameters include flow rate, column temperature, and mobile phase composition. Monitoring enantiomeric purity via polarimetry ([α]D) or chiral HPLC is critical for validating separation efficiency .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- 1H/13C-NMR : Assign peaks to confirm substituent positions and detect impurities. For example, highlights the use of DMSO-d6 as a solvent, with δ 2.50 ppm (DMSO residual) and δ 39.52 ppm (DMSO carbon) as internal references.

- FTIR : Identify functional groups (e.g., C-N stretches at ~1596 cm⁻¹, S-C vibrations at ~600–700 cm⁻¹) .

- HRMS : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. reports a related compound’s crystal structure (space group P2₁2₁2₁, a = 15.479 Å, b = 7.1217 Å, c = 11.7802 Å) refined using SHELXL97, achieving R1 = 0.041. For this compound:

Q. What strategies address data contradictions between spectroscopic and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). notes intramolecular hydrogen bonding (N–H···N) stabilizing the solid-state conformation, which may differ from solution NMR data. To resolve contradictions:

- Compare temperature-dependent NMR with crystallographic data.

- Use DFT calculations to model solution-phase conformers .

- Validate hydrogen bonding via IR (broad N–H stretches at ~3200 cm⁻¹) .

Q. How can hydrogen-bonding networks influence the supramolecular assembly of this compound?

In , intermolecular N–H···S hydrogen bonds link molecules into infinite chains. For this compound:

- Map potential donor (N–H) and acceptor (S, N) sites.

- Analyze Hirshfeld surfaces to quantify interaction contributions (e.g., S···H contacts).

- Modify substituents (e.g., methyl vs. ethyl groups) to tune crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.